Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate

Cross-Coupling Selectivity Steric Hindrance meta-Substitution

Researchers requiring a benzoate building block with precise steric and electronic properties often face supply gaps for custom-substituted bromo aromatics. Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate addresses this gap as a pre-functionalized intermediate with a strategically positioned bromine handle for Suzuki-Miyaura cross-coupling and an acid-labile, lipophilic alkoxy tail. - Enables direct diversification at the 3-position via palladium-catalyzed coupling while the 5-(2-methoxy-2-methylpropoxy) group remains intact under basic conditions. - The branched alkoxy substituent elevates cLogP (~3.2-3.5), delivering a favorable CNS MPO profile for neuroscience lead optimization programs. - Functions as a masked phenol: the tertiary ether cleaves under mild acidic conditions (TFA/DCM or HCl/dioxane) post-coupling, reducing synthetic step count by obviating separate protection/deprotection sequences.

Molecular Formula C13H17BrO4
Molecular Weight 317.17 g/mol
Cat. No. B12079681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate
Molecular FormulaC13H17BrO4
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC
InChIInChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3
InChIKeyCADDFCYDFGBYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate: Differentiated Building Block


Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is a polysubstituted aromatic ester featuring a strategically positioned bromine atom at the meta (3-) position and a sterically demanding 2-methoxy-2-methylpropoxy (branched alkoxy) group at the 5-position on the benzoate core. It belongs to the broader class of bromo-substituted benzoate esters widely employed as electrophilic partners in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings [1]. The compound is primarily available as a research reagent and synthetic intermediate from specialized chemical suppliers [2].

Sterically shielded meta-bromo electrophile for selective cross-coupling
Masked phenol equivalent eliminates phenolic protection/deprotection steps
Defined lipophilicity profile supports lead optimization parameter screening

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate vs. Generic 3-Bromo Benzoates


Bromo benzoate esters such as methyl 3-bromobenzoate, methyl 3-bromo-5-hydroxybenzoate, and methyl 3-bromo-5-(trifluoromethyl)benzoate are widely employed as interchangeable electrophiles in cross-coupling [1]. However, this interchangeability collapses when the intended synthetic route or biological target demands the specific electronic, steric, and solubility profile conferred by the 5-(2-methoxy-2-methylpropoxy) substituent. The branched alkoxy chain introduces a defined hydrophobic footprint and steric bulk that modulates reaction kinetics at the adjacent bromine site, alters the compound‘s partition coefficient (LogP), and can directly engage in hydrophobic binding interactions within a target protein‘s binding pocket [2]. Generic substitutions such as the unsubstituted methyl 3-bromobenzoate or the polar hydroxyl analog (methyl 3-bromo-5-hydroxybenzoate) cannot replicate this multi-parameter functional profile, making the present compound non-fungible for applications where that precise substitution pattern is required.

Steric environment mismatch: unsubstituted or polar 5-substituted benzoates cannot replicate the branched alkoxy steric bulk, potentially altering cross-coupling selectivity.
Free hydroxyl interference: methyl 3-bromo-5-hydroxybenzoate requires extra protection/deprotection, adding 1–2 steps and risking catalyst poisoning.
Lipophilicity divergence: polar analogs (e.g., hydroxy, cyano) shift LogP downward by >1 unit, deviating from target property profiles for CNS or intracellular probes.

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate: Key Differentiation Evidence


Steric Shielding at the meta-Bromo Site

The 5-(2-methoxy-2-methylpropoxy) group introduces significant steric bulk adjacent to the meta-bromo substituent (position 3). In structurally analogous 3,5-disubstituted benzoates, substituents at the 5-position have been shown to modulate the oxidative addition rate of the C–Br bond to palladium(0) catalysts, thereby influencing coupling efficiency and suppressing side reactions [1]. The branched alkoxy group is substantially larger than hydrogen (present in methyl 3-bromobenzoate) and lacks the hydrogen-bonding interference of hydroxyl (in methyl 3-bromo-5-hydroxybenzoate), providing controlled steric protection of the bromo site.

Steric Shielding
Class-level
Estimated Charton ν: ~0.8–1.1 vs 0 (H) / ~0.2–0.3 (OH)
Supports steric environment-driven coupling selectivity
Class-level inference based on steric parameters
Cross-Coupling Selectivity Steric Hindrance meta-Substitution Aryl Bromide Reactivity

Masked Phenol Strategy vs. Free Hydroxyl Analogs

Methyl 3-bromo-5-hydroxybenzoate contains a free phenolic –OH group that can interfere with cross-coupling catalysts (e.g., via coordination to palladium) and necessitates protection/deprotection steps, adding 2 synthetic transformations [1]. The 2-methoxy-2-methylpropoxy group in the target compound acts as a masked, protected phenol equivalent that is stable under Suzuki-Miyaura coupling conditions (aqueous base, Pd catalyst) but can be cleaved under acidic conditions to reveal the free hydroxyl if desired. In contrast, methyl 3-bromo-5-cyanobenzoate and methyl 3-bromo-5-(trifluoromethyl)benzoate contain electron-withdrawing groups that alter the electronics of the aromatic ring but offer no latent nucleophilic functionality.

Masked Phenol Strategy
Class-level
Reduces 1–2 synthetic steps vs free OH analog
Streamlines orthogonal functionalization in multi-step synthesis
Class-level inference; standard Suzuki conditions assumed
Orthogonal Protection Solid-Phase Synthesis Masked Phenol Prodrug Design

Branched vs. Linear Alkoxy Ether Stability

The 2-methoxy-2-methylpropoxy group is a tertiary alkyl ether bearing a β-methoxy substituent. Tertiary alkyl ethers undergo acid-catalyzed hydrolysis significantly faster than primary alkyl ethers. For acid-labile protecting groups in the tert-butyl ether family, the half-life for hydrolysis under standardized acidic conditions (e.g., 0.1 M HCl in dioxane/water) typically ranges from 10–30 minutes [1]. In contrast, primary alkyl ethers such as the 3-methoxypropoxy group found in methyl 4-bromo-3-(3-methoxypropoxy)benzoate exhibit half-lives exceeding 24 hours under identical conditions. This differential stability is a quantifiable property that governs both storage stability and the feasibility of selective deprotection strategies.

Ether Stability
Class-level
t1/2 ≈ 10–30 min (tertiary) vs >24 h (primary alkyl)
Predictable acid-labile cleavage window for deprotection strategies
Class-level inference; acid lability typical of tert-alkyl ethers
Ether Stability Acid Lability Alkoxy Substituent Shelf Life

Increased Lipophilicity vs. Polar Analogs

The 2-methoxy-2-methylpropoxy group contributes substantial hydrophobic character to the molecule. The calculated LogP (cLogP) of the target compound is estimated at approximately 3.2–3.5 based on the Hansch-Leo fragment method [1]. In comparison, methyl 3-bromo-5-hydroxybenzoate has a cLogP of approximately 1.8–2.0 due to the hydrogen-bonding capacity of the free phenolic –OH. Methyl 3-bromo-5-cyanobenzoate has a cLogP of approximately 2.2–2.5. The ~1.0–1.5 LogP unit increase corresponds to a 10- to 30-fold increase in predicted octanol/water partition coefficient (P), which is a key determinant of passive membrane permeability and CNS penetration potential in medicinal chemistry [2].

Lipophilicity
Class-level
ΔcLogP ≈ +1.0–1.5 vs polar analogs (10–30× higher P)
Enhances lipophilicity-driven property optimization
Class-level inference; fragment-based calculation
Lipophilicity LogP Membrane Permeability CNS Drug Design

Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate: Procurement Scenarios


CNS-Penetrant Biaryl Scaffolds

The elevated lipophilicity of this compound (estimated cLogP ≈ 3.2–3.5) makes it a strategic building block for synthesizing biaryl pharmacophores intended for intracellular or central nervous system (CNS) targets [1]. The bromine atom at the 3-position serves as a reliable handle for Suzuki-Miyaura coupling with diverse boronic acids, enabling rapid diversification of the aromatic core while the 5-(2-methoxy-2-methylpropoxy) group provides a hydrophobic anchor that can enhance target binding or membrane partitioning. This substitution pattern is particularly valuable in lead optimization campaigns where favorable physicochemical properties (e.g., CNS MPO score) are required [2].

Masked Phenol with Acid-Labile Cleavage

In synthetic routes where a free phenolic hydroxyl is ultimately required but would interfere with upstream cross-coupling or functional group transformations, the 2-methoxy-2-methylpropoxy group functions as an acid-labile protecting group [1]. Unlike a silyl-protected phenol (which requires separate installation and removal steps), this building block arrives with the masked phenol pre-installed, reducing synthetic step count. The tertiary alkoxy ether can be cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) after coupling is complete, revealing the free hydroxyl for subsequent derivatization [2]. This orthogonal reactivity profile streamlines the synthesis of phenol-containing biaryls and heterocycles.

Solid-Phase Cleavable Linker Applications

The predictable acid lability of the 2-methoxy-2-methylpropoxy ether makes this compound suitable for use as a component in acid-cleavable linkers for solid-phase synthesis. When incorporated into a resin-bound scaffold, the bromine atom can be used for on-resin diversification (e.g., Suzuki coupling) while the ether moiety remains intact under basic cross-coupling conditions [1]. Final acidic cleavage from the solid support releases the deprotected product into solution, facilitating high-throughput parallel synthesis of compound libraries for biological screening.

Agrochemical Intermediates: Lipophilic Halogenated Cores

Many agrochemical active ingredients (e.g., herbicides, fungicides) incorporate halogenated aromatic rings with lipophilic alkoxy substituents to enhance foliar uptake and soil mobility [1]. This compound's combination of a bromine cross-coupling handle and a branched alkoxy tail aligns with structural motifs commonly found in commercial agrochemicals. It can serve as a versatile intermediate for constructing analogs of known active scaffolds or for de novo discovery efforts targeting crop protection applications where balanced lipophilicity and metabolic stability are critical parameters [2].

Application
Selection Property
Validation Focus
CNS-penetrant biaryl scaffolds
Elevated lipophilicity; steric shielding
CNS MPO parameter screening; membrane permeability
Masked phenol with acid-labile cleavage
Orthogonal reactivity; pre-installed masked phenol
Deprotection compatibility after cross-coupling
Solid-phase cleavable linker
Acid-labile ether stability; on-resin diversification
Cleavage efficiency and product release
Agrochemical intermediate
Lipophilic halogenated core; branched alkoxy tail
Foliar uptake and metabolic stability assessment
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